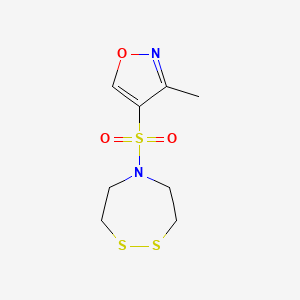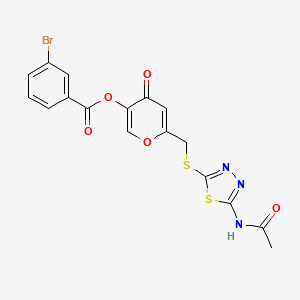
4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is a compound that has been gaining attention in the field of scientific research for its potential applications in various fields. This compound is a member of the oxazole family and has a unique structure that makes it a promising candidate for a wide range of applications. In
Mechanism Of Action
The mechanism of action of 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is not fully understood. However, studies have shown that this compound has the ability to interact with specific receptors in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has a range of biochemical and physiological effects. In vitro studies have shown that this compound has antibacterial and antifungal properties, which could make it a promising candidate for the development of new antibiotics.
In addition, studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has the potential to modulate the activity of specific receptors in the brain, which could lead to the development of new treatments for neurological disorders.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole in lab experiments is its unique structure. This compound has a complex structure that makes it a promising candidate for a wide range of applications.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is the complex synthesis method, which requires expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole. One area of research is in the development of new antibiotics. Studies have shown that this compound has antibacterial and antifungal properties, which could make it a promising candidate for the development of new antibiotics.
Another area of research is in the development of new treatments for neurological disorders. Studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has the potential to modulate the activity of specific receptors in the brain, which could lead to the development of new treatments for neurological disorders.
In addition, further research is needed to fully understand the mechanism of action of this compound. This could lead to a better understanding of its potential applications and limitations in various fields of scientific research.
Conclusion
In conclusion, 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is a compound that has the potential to be a valuable tool in various fields of scientific research. Its unique structure and potential applications make it a promising candidate for the development of new antibiotics and treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential limitations in lab experiments.
Synthesis Methods
The synthesis of 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is a complex process that requires expertise in organic chemistry. The most common method of synthesizing this compound is through a reaction between 3-methyl-2-nitro-1H-indazole and 1,2,5-dithiazepane-5-sulfonyl chloride. This reaction produces 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole as a white solid with a high yield.
Scientific Research Applications
4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has shown potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. This compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Another area of research is in the field of neuroscience. Studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has the potential to modulate the activity of specific receptors in the brain, which could lead to the development of new treatments for neurological disorders.
properties
IUPAC Name |
4-(1,2,5-dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S3/c1-7-8(6-13-9-7)16(11,12)10-2-4-14-15-5-3-10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRKBXAQDKZSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)






![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)

methanone](/img/structure/B2605444.png)
![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)